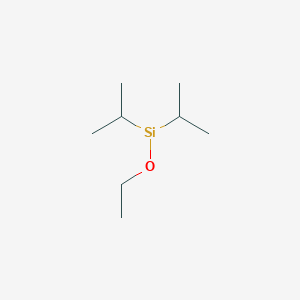

Diisopropylethoxysilane

Vue d'ensemble

Description

Diisopropylethoxysilane is a chemical compound with the formula C8H20OSi . It is a liquid substance used as a chemical intermediate for research . It is also known by the synonym Ethoxydiisopropylsilane .

Physical and Chemical Properties Analysis

This compound is a liquid substance . Its density is 0.745 g/cm3, and it has a boiling point of 152.2±8.0 °C at 760 mmHg . The flash point is 45.9±18.4 °C .

Applications De Recherche Scientifique

Surface Modification and Functionalization

Diisopropylethoxysilane and its derivatives play a significant role in the modification and functionalization of surfaces. For instance, gas-phase reactions involving aminopropylalkoxysilanes, such as aminopropyl dimethylethoxysilane, on silica surfaces have been extensively studied. These reactions involve the formation of Si-O-Si linkages and hydrogen bonding with surface hydroxyl groups, impacting surface properties significantly (White & Tripp, 2000). Additionally, aminosilanes are commonly used as coupling agents for silica surface functionalization. However, challenges such as the loss of covalently attached silane layers in aqueous media have been addressed by studying the hydrolytic stability of different aminosilanes (Smith & Chen, 2008).

Polymer Blend Compatibilization

In the field of polymer science, this compound derivatives are utilized in the compatibilization of polymer blends. Studies have been conducted on immiscible blends like polydimethylsiloxane (PDMS) and polyisoprene (PI), where block copolymers derived from this compound are used. These studies focus on aspects like coalescence suppression and interfacial elasticity, providing insights into the microstructural and rheological properties of these blends (Hemelrijck et al., 2004; Hemelrijck et al., 2005).

Magnetic Resonance Imaging (MRI) Applications

In the biomedical field, alkoxysilane functionalized materials, including those derived from this compound, have been developed for use as MRI contrast agents. Modification of superparamagnetic iron oxide nanoparticles with aminopropyl dimethylethoxysilane and other analogous alkoxysilanes has been studied. These modifications aim to create ultrathin functional surface coatings for improved MRI imaging (Larsen et al., 2012).

Chemical Process Optimization

In chemical engineering, the separation of mixtures containing diisopropylether, a derivative of this compound, has been studied to optimize processes like azeotropic and pressure-swing distillations. These studies contribute to the efficient separation of organic solvents, crucial in various industrial applications (Guang et al., 2019; Luo et al., 2014).

Novel Synthetic Approaches

Research has also been conducted on developing efficient synthetic approaches for organic-bridged alkoxysilanes, including triisopropoxysilanes. These approaches facilitate the formation of functional organosilica hybrids under mild sol-gel conditions, expanding the scope of this compound derivatives in material science applications (Maegawa et al., 2013).

Safety and Hazards

Diisopropylethoxysilane is a flammable liquid and vapor that causes serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat, open flames, sparks, and keeping the container tightly closed . In case of fire, water spray or fog, foam, carbon dioxide, or dry chemical should be used to extinguish .

Mécanisme D'action

Target of Action

Diisopropylethoxysilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate. The role of this compound in these reactions is to facilitate the formation of desired products by reacting with other compounds.

Propriétés

InChI |

InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNLSJOSQANDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

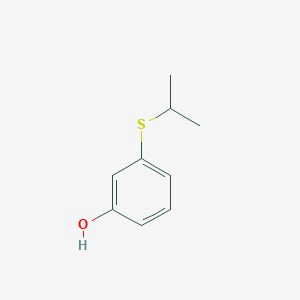

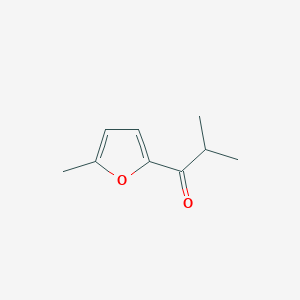

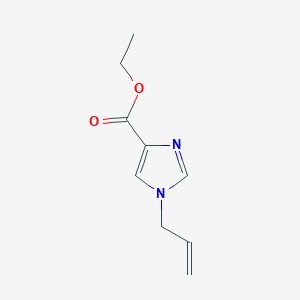

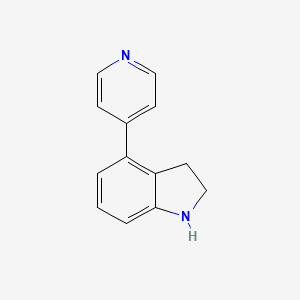

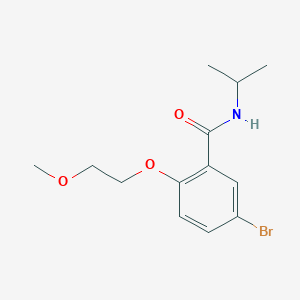

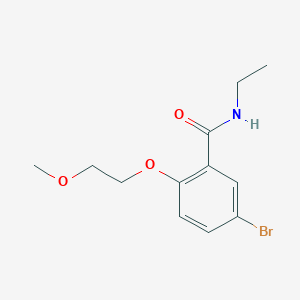

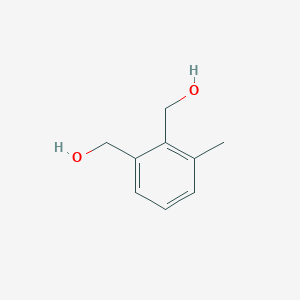

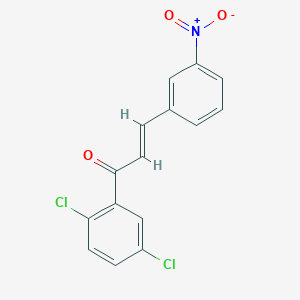

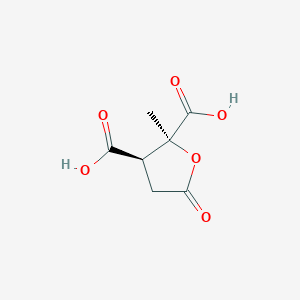

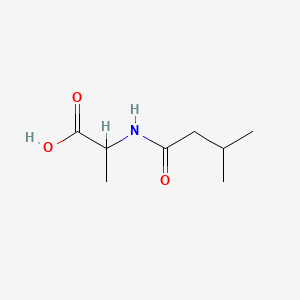

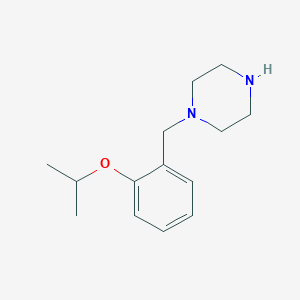

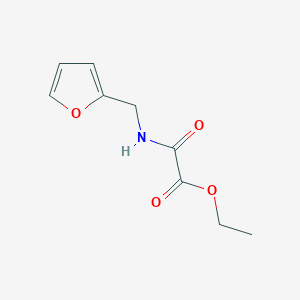

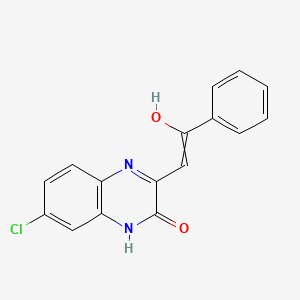

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)